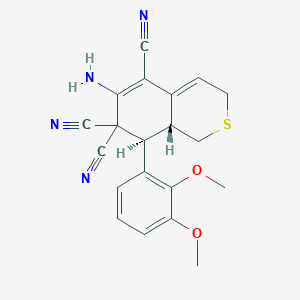
(8R,8aR)-6-amino-8-(2,3-dimethoxyphenyl)-8,8a-dihydro-1H-isothiochromene-5,7,7(3H)-tricarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8S,8AR)-6-AMINO-5,7-DICYANO-8-(2,3-DIMETHOXYPHENYL)-8,8A-DIHYDRO-1H-ISOTHIOCHROMEN-7(3H)-YL CYANIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an isothiochromen ring, amino and cyano groups, and a dimethoxyphenyl substituent, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8S,8AR)-6-AMINO-5,7-DICYANO-8-(2,3-DIMETHOXYPHENYL)-8,8A-DIHYDRO-1H-ISOTHIOCHROMEN-7(3H)-YL CYANIDE typically involves multi-step organic reactions. The process begins with the preparation of the isothiochromen ring, followed by the introduction of amino and cyano groups through nucleophilic substitution reactions. The dimethoxyphenyl group is then attached via electrophilic aromatic substitution. Each step requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for reagent addition and product isolation can enhance efficiency and reduce the risk of contamination. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(8S,8AR)-6-AMINO-5,7-DICYANO-8-(2,3-DIMETHOXYPHENYL)-8,8A-DIHYDRO-1H-ISOTHIOCHROMEN-7(3H)-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the isothiochromen ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (8S,8AR)-6-AMINO-5,7-DICYANO-8-(2,3-DIMETHOXYPHENYL)-8,8A-DIHYDRO-1H-ISOTHIOCHROMEN-7(3H)-YL CYANIDE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, this compound can be used to study enzyme interactions and cellular pathways. Its ability to interact with various biological molecules makes it a valuable tool for investigating biochemical processes.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may serve as a lead compound for developing new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, (8S,8AR)-6-AMINO-5,7-DICYANO-8-(2,3-DIMETHOXYPHENYL)-8,8A-DIHYDRO-1H-ISOTHIOCHROMEN-7(3H)-YL CYANIDE can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (8S,8AR)-6-AMINO-5,7-DICYANO-8-(2,3-DIMETHOXYPHENYL)-8,8A-DIHYDRO-1H-ISOTHIOCHROMEN-7(3H)-YL CYANIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and triggering downstream effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can influence various cellular pathways, leading to changes in cell behavior and function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isothiochromen derivatives and molecules with cyano and dimethoxyphenyl groups. Examples include:
Dichloroaniline: An aniline derivative with chlorine substituents.
Heparinoid Compounds: Structurally similar to heparin, used in medical applications.
Uniqueness
What sets (8S,8AR)-6-AMINO-5,7-DICYANO-8-(2,3-DIMETHOXYPHENYL)-8,8A-DIHYDRO-1H-ISOTHIOCHROMEN-7(3H)-YL CYANIDE apart is its combination of functional groups and the isothiochromen ring, which confer unique chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C20H18N4O2S |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
(8R,8aR)-6-amino-8-(2,3-dimethoxyphenyl)-1,3,8,8a-tetrahydroisothiochromene-5,7,7-tricarbonitrile |
InChI |
InChI=1S/C20H18N4O2S/c1-25-16-5-3-4-13(18(16)26-2)17-15-9-27-7-6-12(15)14(8-21)19(24)20(17,10-22)11-23/h3-6,15,17H,7,9,24H2,1-2H3/t15-,17+/m0/s1 |
InChI Key |
SAKQJHJXXRWSBE-DOTOQJQBSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OC)[C@@H]2[C@H]3CSCC=C3C(=C(C2(C#N)C#N)N)C#N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2C3CSCC=C3C(=C(C2(C#N)C#N)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 6-[(4-hydroxyphenyl)carbonyl]-7-(2-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B11056302.png)
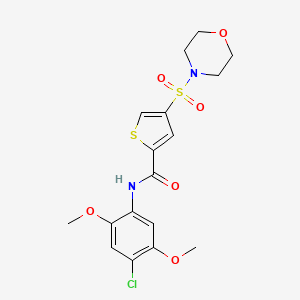

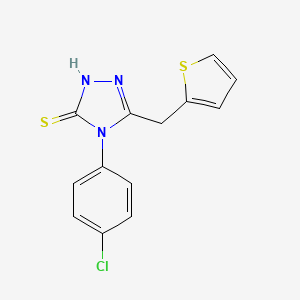
![ethyl 13-(4-chlorophenyl)-5-(4-methoxyphenyl)-11-methyl-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate](/img/structure/B11056316.png)
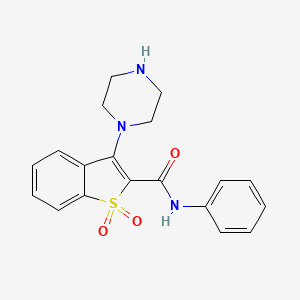

![N-(2,4-dichlorophenyl)-2-{[(1E)-6-methyl-1-{[3-(3-nitrophenyl)-1H-pyrazol-4-yl]methylidene}-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl]sulfanyl}acetamide](/img/structure/B11056345.png)
![ethyl 4-{2-[(2-fluorobenzyl)oxy]phenyl}-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate](/img/structure/B11056353.png)
![6-(3-Methoxyphenyl)-3-(3-nitrophenyl)-1H-imidazo[1,5-C][1,3]thiazole-5,7(6H,7AH)-dione](/img/structure/B11056356.png)
![3-(3,4-difluorophenyl)-6-(1-ethyl-3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11056359.png)
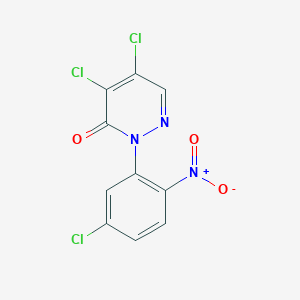
![[3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl][5-(2-chloro-4-nitrophenyl)furan-2-yl]methanone](/img/structure/B11056385.png)
![[4-(2-Methyl(1,3-oxazol-5-yl))phenyl]{[1-(methylsulfonyl)indolin-5-yl]sulfonyl}amine](/img/structure/B11056392.png)
